An In-Depth Technical Guide to 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile
An In-Depth Technical Guide to 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, and the potential pharmacological applications of 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile. Given the limited publicly available data for this specific molecule, this document synthesizes information from closely related analogues and established chemical principles to offer a robust technical profile for research and development purposes.
Core Molecular Characteristics
4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile, with the CAS Number 693254-24-9, is a substituted pyridine derivative.[1] The core structure consists of a nicotinonitrile (3-cyanopyridine) scaffold, featuring two methyl groups at positions 4 and 6, and a pyrrolidine ring attached at the 2-position. This unique arrangement of functional groups suggests its potential as a versatile intermediate in medicinal chemistry.
Table 1: Physicochemical Properties of 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N₃ | [1] |
| Molecular Weight | 201.27 g/mol | [1] |
| CAS Number | 693254-24-9 | [1] |
| Appearance | Solid (predicted) | [1] |
| Purity | Typically available at ≥97% | [1] |
| IUPAC Name | 4,6-dimethyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile | |
| Synonyms | 3-Cyano-4,6-dimethyl-2-(pyrrolidin-1-yl)pyridine, 4,6-Dimethyl-2-pyrrolidin-1-ylnicotinonitrile | [1] |
Plausible Synthesis Pathway
A study on the synthesis of the analogous 4,6-dimethyl-2-morpholinopyridine-3-carbonitrile outlines a robust three-stage method that can be adapted for the synthesis of the target compound.[2]
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This initial step involves a modified Guareschi-Thorpe condensation of ethyl cyanoacetate, acetone, and ammonia. This reaction efficiently constructs the core pyridone ring system.
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Rationale: This multicomponent reaction is a classic and efficient method for the formation of substituted 2-pyridones, providing the necessary scaffold for subsequent functionalization.
Step 2: Chlorination of the Pyridone Ring
The hydroxyl group of the 2-pyridone is converted to a chloro group, creating a reactive site for nucleophilic substitution. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
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Rationale: The conversion of the hydroxyl group to a good leaving group like chloride is essential for the subsequent introduction of the pyrrolidine moiety. Phosphorus oxychloride is a standard and effective reagent for this transformation.
Step 3: Nucleophilic Substitution with Pyrrolidine
The final step involves the reaction of the 2-chloro-4,6-dimethylnicotinonitrile intermediate with pyrrolidine. The nitrogen atom of the pyrrolidine acts as a nucleophile, displacing the chloride to form the final product.
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Rationale: The electron-deficient nature of the pyridine ring at the 2-position, enhanced by the electron-withdrawing nitrile group, facilitates nucleophilic aromatic substitution with amines like pyrrolidine.
Figure 1: Proposed three-step synthesis of 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile.
Predicted Spectral Characteristics
Direct experimental spectral data for 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile is not available. However, based on the known spectral data of analogous nicotinonitrile derivatives, the following characteristic signals can be predicted.[3][4][5]
Table 2: Predicted Spectral Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic proton (singlet) on the pyridine ring. - Two singlets for the two methyl groups. - Multiplets for the methylene protons of the pyrrolidine ring. |
| ¹³C NMR | - Signal for the nitrile carbon (C≡N). - Signals for the quaternary and CH carbons of the pyridine ring. - Signals for the two methyl carbons. - Signals for the methylene carbons of the pyrrolidine ring. |
| IR Spectroscopy | - A strong, sharp absorption band for the nitrile (C≡N) stretch, typically around 2220 cm⁻¹. - C-H stretching bands for aromatic and aliphatic protons. - C=C and C=N stretching vibrations from the pyridine ring. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 201.27. |
Chemical Reactivity and Stability
The reactivity of 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile is governed by its key functional groups: the pyridine ring, the nitrile group, and the pyrrolidine moiety.
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Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although the electron-donating nature of the pyrrolidine group and the methyl groups will influence the position of substitution.
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Nitrile Group: The cyano group is susceptible to hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide. It can also be reduced to an amine.
-
Pyrrolidine Moiety: The pyrrolidine ring is generally stable.
The compound is expected to be stable under standard laboratory conditions, though it should be protected from strong acids and bases to prevent hydrolysis of the nitrile group.
Potential Applications and Pharmacological Context
The nicotinonitrile scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives exhibiting a wide range of biological activities.[6] While specific studies on 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile are lacking, its structural features suggest potential for investigation in several therapeutic areas.
-
Anticancer Activity: Many substituted nicotinonitriles have demonstrated potent antiproliferative effects against various cancer cell lines.[2][4][6] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as kinases.
-
Antimicrobial and Antiviral Properties: The pyridine ring is a common feature in many antimicrobial and antiviral drugs. Substituted nicotinonitriles have been reported to possess activity against various bacterial and viral strains.
-
Enzyme Inhibition: The pyrrolidine-2-carbonitrile moiety is a key structural feature in a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes. This suggests that derivatives of the target compound could be explored for similar enzyme inhibitory activities.
Figure 2: Potential pharmacological applications of 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile.
Conclusion
4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile is a molecule of significant interest for medicinal chemistry and drug discovery. While direct experimental data is sparse, a comprehensive profile can be constructed based on the well-documented chemistry and biology of its structural analogues. The proposed synthetic route is robust and based on established chemical transformations. The predicted spectral characteristics provide a solid foundation for the identification and characterization of this compound. The known pharmacological activities of related nicotinonitriles and pyrrolidine-containing compounds strongly suggest that 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile and its derivatives are promising candidates for further investigation as potential therapeutic agents. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this intriguing molecule.
References
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Ibrahim, M. M., et al. (2025). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. ResearchGate. Available from: [Link]
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Budevich, O. V., et al. (2018). Synthesis of 4,6-dimethyl-2-morpholinopyridine-3-carbonitrile. ResearchGate. Available from: [Link]
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Al-Warhi, T., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Institutes of Health. Available from: [Link]
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Zhang, X., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. PubMed. Available from: [Link]
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